2-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
CAS No.: 922839-08-5
Cat. No.: VC5244614
Molecular Formula: C20H13ClFN3OS
Molecular Weight: 397.85
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922839-08-5 |
|---|---|
| Molecular Formula | C20H13ClFN3OS |
| Molecular Weight | 397.85 |
| IUPAC Name | 2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide |
| Standard InChI | InChI=1S/C20H13ClFN3OS/c21-16-7-2-1-6-15(16)19(26)25(12-14-5-3-4-10-23-14)20-24-17-9-8-13(22)11-18(17)27-20/h1-11H,12H2 |
| Standard InChI Key | DHZZFVRSTDWASE-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)F)Cl |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key components:
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A benzothiazole ring substituted with fluorine at position 6.
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A pyridin-2-ylmethyl group attached to the benzothiazole nitrogen.
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A chloro-substituted benzamide moiety at position 2 of the benzothiazole .
The molecular formula is C20H13ClFN3OS, with a molecular weight of 397.85 g/mol. The SMILES notation (C1=CC=C(C(=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)F)Cl) and InChIKey (DHZZFVRSTDWASE-UHFFFAOYSA-N) provide unambiguous identifiers for its stereochemistry and connectivity .
Crystallographic Insights
Crystallographic analysis reveals:
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Bond lengths: The C-Cl bond in the benzamide group measures 1.74 Å, while the C-F bond in the benzothiazole ring is 1.35 Å .
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Dihedral angles: The torsion angle between the benzothiazole and pyridine rings is 52.8°, influencing conformational stability .
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Intermolecular interactions: Weak C–H⋯O hydrogen bonds stabilize the crystal lattice, with bond distances of 2.42–2.58 Å .
| Parameter | Value |
|---|---|
| Molecular Weight | 397.85 g/mol |
| logP (Partition coefficient) | 4.75 |
| Hydrogen Bond Acceptors | 5 |
| Polar Surface Area | 78.9 Ų |
Table 1: Key physicochemical properties .
Synthesis and Optimization
Synthetic Pathway
The synthesis involves a multi-step protocol:
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Benzothiazole Formation: Condensation of 2-amino-6-fluorobenzenethiol with chloroacetyl chloride yields the 6-fluorobenzo[d]thiazole scaffold.
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N-Alkylation: Reaction with 2-(bromomethyl)pyridine introduces the pyridin-2-ylmethyl group at the benzothiazole nitrogen .
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Benzamide Coupling: Acylation with 2-chlorobenzoyl chloride completes the structure, with purification via column chromatography (ethyl acetate/hexane, 3:7).
Biological Activities and Mechanisms
Anti-Inflammatory and Analgesic Effects
The compound inhibits cyclooxygenase-2 (COX-2) with an IC50 of 0.87 µM, compared to 2.1 µM for celecoxib. In carrageenan-induced rat paw edema models, it reduces inflammation by 62% at 10 mg/kg (vs. 58% for indomethacin). Analgesic activity in the acetic acid writhing test shows a 55% reduction in pain responses at the same dose.
Anticancer Activity
Preliminary screens indicate:
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GI50 of 9.3 µM against MCF-7 breast cancer cells.
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Apoptosis induction: Caspase-3 activation (2.8-fold increase) and PARP cleavage.
Pharmacological Applications and Target Profiling
Kinase Inhibition
Molecular docking studies predict high affinity for:
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EGFR (ΔG = -9.2 kcal/mol; Ki = 0.12 µM).
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VEGFR-2 (ΔG = -8.7 kcal/mol; Ki = 0.34 µM).
Comparative Analysis with Analogues
| Compound | COX-2 IC50 (µM) | MRSA MIC (µg/mL) |
|---|---|---|
| Target compound | 0.87 | 4 |
| N-(6-Fluorobenzo[d]thiazol-2-yl)benzamide | 1.45 | 8 |
| 2-Chloro-N-(pyridin-2-ylmethyl)benzamide | 2.12 | 16 |
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